N-(prop-2-en-1-yl)thiophene-2-sulfonamide
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Overview
Description
N-(prop-2-en-1-yl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound has a molecular formula of C7H9NO2S2 and a molecular weight of 203.28 g/mol .
Preparation Methods
The synthesis of N-(prop-2-en-1-yl)thiophene-2-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of thiophene-2-sulfonyl chloride with prop-2-en-1-amine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-(prop-2-en-1-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
N-(prop-2-en-1-yl)thiophene-2-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(prop-2-en-1-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
N-(prop-2-en-1-yl)thiophene-2-sulfonamide can be compared with other thiophene derivatives such as:
Thiophene-2-sulfonamide: Lacks the prop-2-en-1-yl group, resulting in different chemical and biological properties.
Thiophene-2-carboxamide: Contains a carboxamide group instead of a sulfonamide group, leading to variations in reactivity and applications.
2-allylthiophene:
This compound is unique due to the presence of both the prop-2-en-1-yl and sulfonamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-prop-2-enylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S2/c1-2-5-8-12(9,10)7-4-3-6-11-7/h2-4,6,8H,1,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHGVYZXVHHKGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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